molecular formula C10H12FNO3S B6244312 2-ethyl-2,3-dihydro-1H-isoindol-5-yl fluoranesulfonate CAS No. 2411195-99-6

2-ethyl-2,3-dihydro-1H-isoindol-5-yl fluoranesulfonate

Cat. No.: B6244312
CAS No.: 2411195-99-6
M. Wt: 245.3
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Description

2-ethyl-2,3-dihydro-1H-isoindol-5-yl fluoranesulfonate is a compound that belongs to the class of isoindole derivatives. Isoindoles are significant heterocyclic systems in natural products and drugs, known for their diverse biological activities and applications in various fields .

Preparation Methods

The synthesis of 2-ethyl-2,3-dihydro-1H-isoindol-5-yl fluoranesulfonate involves several steps. One common method includes the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol . This method yields the corresponding tricyclic indole, which can be further modified to obtain the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .

Chemical Reactions Analysis

2-ethyl-2,3-dihydro-1H-isoindol-5-yl fluoranesulfonate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized products.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

2-ethyl-2,3-dihydro-1H-isoindol-5-yl fluoranesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethyl-2,3-dihydro-1H-isoindol-5-yl fluoranesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

2-ethyl-2,3-dihydro-1H-isoindol-5-yl fluoranesulfonate can be compared with other isoindole derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

2411195-99-6

Molecular Formula

C10H12FNO3S

Molecular Weight

245.3

Purity

95

Origin of Product

United States

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